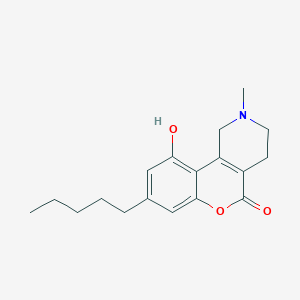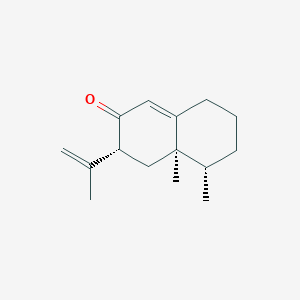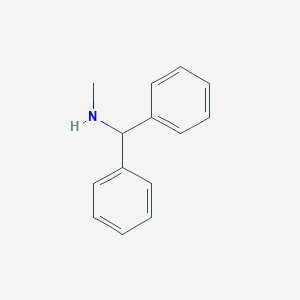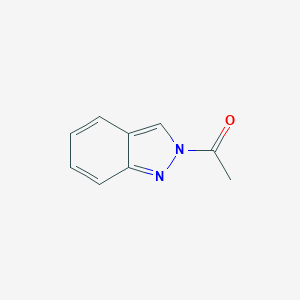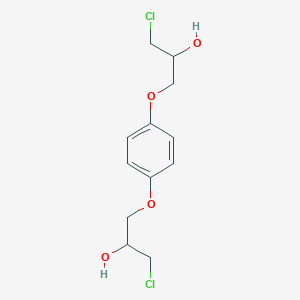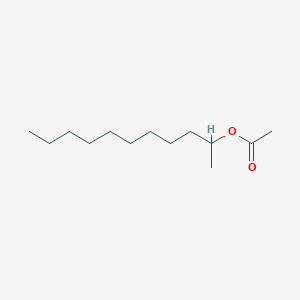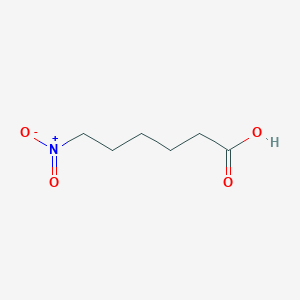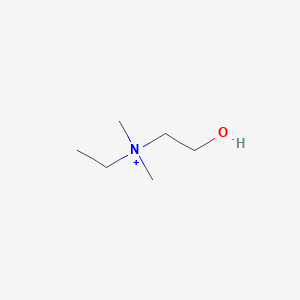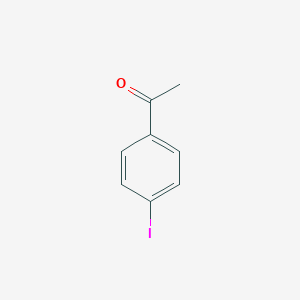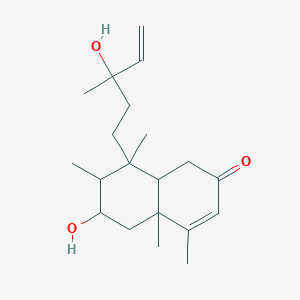
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a compound that belongs to the class of naphthalenone derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of various naphthalene derivatives. For instance, in a study by Cannon et al. (1975), naphthalene-2,7-diol and -2,6-diol were condensed with citral, leading to derivatives including 6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one. These compounds were used for crystal structure analyses (Cannon, McDonald, Sierakowski, White, & Willis, 1975).
Anticancer Activity
- This compound has been explored for its potential anticancer properties. A study by Yang et al. (2019) synthesized dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents. They found that these compounds induced cancer cell apoptosis and inhibited key pathways like phosphoinositide 3-kinase/protein kinase B and the mammalian target of rapamycin (PI3K/AKT/mTOR) (Yang, Shen, Hu, Chen, & Liu, 2019).
Chemical Synthesis and Properties
- Extensive synthetic studies have been conducted to understand the chemical properties and synthesis methods of similar compounds. Nasipuri et al. (1973) synthesized 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene, elucidating key steps and confirming identities through spectroscopy, which is closely related to the compound (Nasipuri, Dalal, & Roy, 1973).
Antibacterial Properties
- Similar compounds have been investigated for their antibacterial properties. Uzbekov et al. (2013) isolated sesquiterpenes from cotton plant foliar tissues, examining their structure and potential antibacterial properties. This research provides insights into the broader applications of naphthalene derivatives in antibacterial research (Uzbekov, Talipov, Ibragimov, Stipanovic, & Bell, 2013).
Cardiovascular Research
- Some studies have focused on the cardiovascular applications of related compounds. Miyake et al. (1983) synthesized various naphthalene derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, as part of their search for cardiovascular agents. These compounds were tested for vasodilating activity and β-blocking activity (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
properties
CAS RN |
12683-99-7 |
|---|---|
Product Name |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O3/c1-7-18(4,23)8-9-19(5)14(3)16(22)12-20(6)13(2)10-15(21)11-17(19)20/h7,10,14,16-17,22-23H,1,8-9,11-12H2,2-6H3 |
InChI Key |
JPZIPCONPIVLJB-UHFFFAOYSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



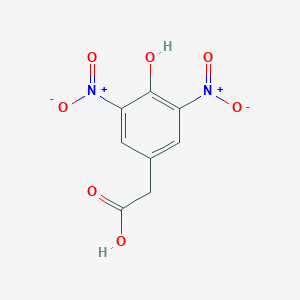
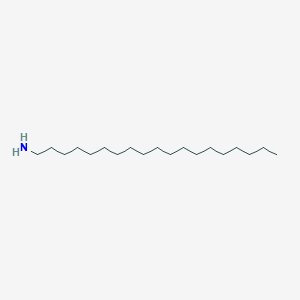
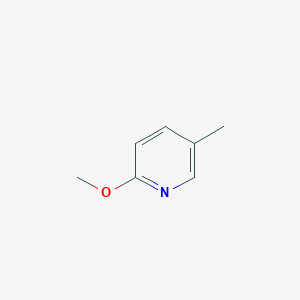
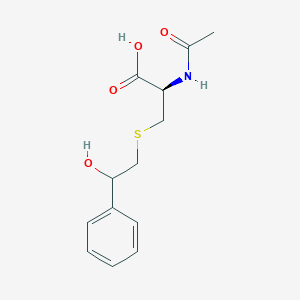
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
